(R)-1-(2,3-Dihydro-1H-inden-1-yl)ethanone
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Overview
Description
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of indanones It is characterized by the presence of an indane ring system fused to a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Oxidation: The indene is then oxidized to form the corresponding indanone. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Chiral Resolution: The racemic mixture of the indanone is subjected to chiral resolution to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone may involve large-scale oxidation processes and advanced chiral resolution techniques to ensure high yield and purity. Continuous flow reactors and automated chromatography systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, or other nucleophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted indanones depending on the nucleophile used.
Scientific Research Applications
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A structurally similar compound with a ketone group attached to an indane ring.
2,3-Dihydro-1H-indene: The precursor to ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone.
Indane: The parent hydrocarbon structure without the ketone group.
Uniqueness
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone is unique due to its chiral nature and the presence of both an indane ring and a ketone group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H12O |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1R)-2,3-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
ZDDDIYOBAOJYAZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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